molecular formula C18H15NO4 B8164203 2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate

2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8164203
M. Wt: 309.3 g/mol
InChI Key: HUSRUXIRBDECOG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-([1,1’-biphenyl]-4-yl)acetate is a chemical compound known for its versatile applications in organic synthesis and bioconjugation. This compound features a succinimide ester group, which is highly reactive towards amines, making it useful in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-([1,1’-biphenyl]-4-yl)acetate typically involves the reaction of 2-([1,1’-biphenyl]-4-yl)acetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Types of Reactions:

    Substitution Reactions: The succinimide ester group in 2,5-Dioxopyrrolidin-1-yl 2-([1,1’-biphenyl]-4-yl)acetate readily undergoes nucleophilic substitution with primary and secondary amines, forming stable amide bonds.

    Hydrolysis: In aqueous conditions, the compound can hydrolyze to yield 2-([1,1’-biphenyl]-4-yl)acetic acid and N-hydroxysuccinimide.

Common Reagents and Conditions:

    Nucleophiles: Primary and secondary amines are commonly used nucleophiles.

    Solvents: Anhydrous dichloromethane, dimethylformamide (DMF), and acetonitrile are frequently used solvents.

    Catalysts: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are typical coupling agents.

Major Products:

    Amides: The primary products of nucleophilic substitution reactions.

    Hydrolysis Products: 2-([1,1’-biphenyl]-4-yl)acetic acid and N-hydroxysuccinimide.

Chemistry:

    Peptide Synthesis: Used in the formation of peptide bonds due to its ability to react with amines.

    Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

Biology:

    Protein Labeling: Utilized in labeling proteins with fluorescent dyes or other markers.

    Drug Delivery: Acts as a linker in the development of drug conjugates for targeted therapy.

Medicine:

    Diagnostic Tools: Employed in the synthesis of diagnostic agents for imaging and detection.

    Therapeutics: Used in the design of prodrugs and other therapeutic agents.

Industry:

    Material Science: Applied in the modification of polymers and other materials to enhance their properties.

    Biotechnology: Integral in the development of biosensors and other biotechnological applications.

Mechanism of Action

The primary mechanism by which 2,5-Dioxopyrrolidin-1-yl 2-([1,1’-biphenyl]-4-yl)acetate exerts its effects is through the formation of stable amide bonds with amines. The succinimide ester group is highly reactive, facilitating the nucleophilic attack by amines, leading to the formation of amide linkages. This reaction is crucial in bioconjugation and peptide synthesis, where the compound acts as a linker or coupling agent.

Comparison with Similar Compounds

    N-Hydroxysuccinimide (NHS) Esters: These compounds share the reactive succinimide ester group and are used in similar applications.

    2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: Another NHS ester with a propargyl group, used in click chemistry.

    2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker in various biochemical applications.

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 2-([1,1’-biphenyl]-4-yl)acetate is unique due to its biphenyl moiety, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific steric and electronic characteristics, such as in the synthesis of complex organic molecules and bioconjugates.

This compound’s versatility and reactivity make it a valuable tool in both research and industrial settings, contributing to advancements in various scientific fields.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)23-18(22)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSRUXIRBDECOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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